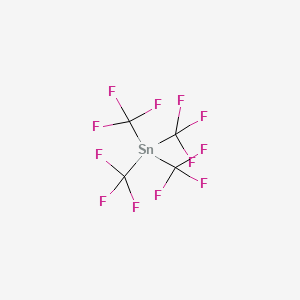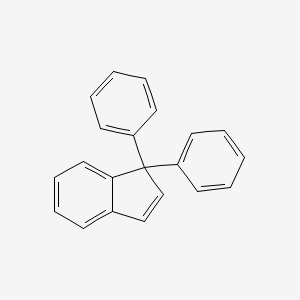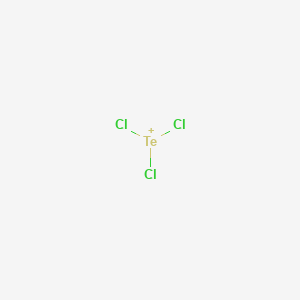
Trichlorotellanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorotellanium is a chemical compound that consists of one tellurium atom bonded to three chlorine atoms. It is known for its unique properties and potential applications in various fields of science and industry. The compound is of interest due to its reactivity and the role of tellurium in forming diverse chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichlorotellanium can be synthesized through the direct chlorination of tellurium. The reaction typically involves passing chlorine gas over tellurium at elevated temperatures. The reaction can be represented as:
Te+3Cl2→TeCl3
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity tellurium and chlorine gas. The reaction is carried out in a controlled environment to ensure the complete conversion of tellurium to this compound. The process may involve the use of catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of tellurium.
Reduction: The compound can be reduced to elemental tellurium or lower chlorides of tellurium.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Such as nitric acid or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as organolithium or Grignard reagents.
Major Products Formed:
Oxidation: Higher chlorides of tellurium or tellurium oxides.
Reduction: Elemental tellurium or lower chlorides.
Substitution: Organotellurium compounds.
Scientific Research Applications
Trichlorotellanium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organotellurium compounds and other tellurium-based materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of trichlorotellanium involves its ability to interact with various molecular targets. The compound can form complexes with proteins and enzymes, potentially altering their activity. The pathways involved may include the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Trichlorostannane (SnCl3): Similar in structure but contains tin instead of tellurium.
Trichlorosilane (SiHCl3): Contains silicon and is used in the production of silicon-based materials.
Trichlorophosphine (PCl3): Contains phosphorus and is used in the synthesis of organophosphorus compounds.
Uniqueness of Trichlorotellanium: this compound is unique due to the presence of tellurium, which imparts distinct chemical properties compared to other group 16 elements. Its reactivity and ability to form diverse compounds make it valuable in various applications.
Properties
CAS No. |
43644-19-5 |
|---|---|
Molecular Formula |
Cl3Te+ |
Molecular Weight |
234.0 g/mol |
IUPAC Name |
trichlorotellanium |
InChI |
InChI=1S/Cl3Te/c1-4(2)3/q+1 |
InChI Key |
BNAMHYCVJBYROO-UHFFFAOYSA-N |
Canonical SMILES |
Cl[Te+](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

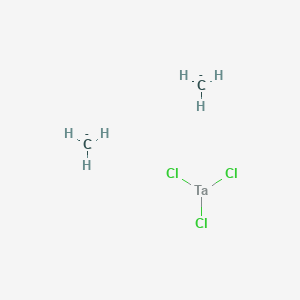
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
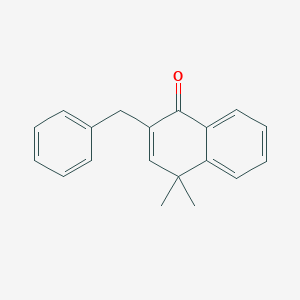

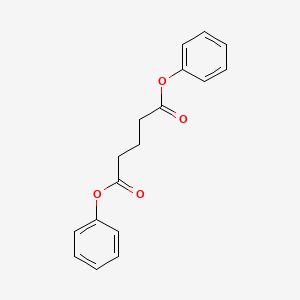

![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
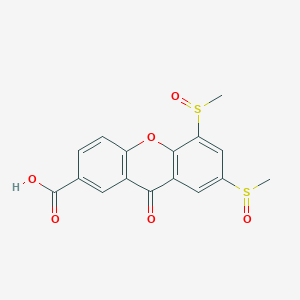

![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
